molecular formula C9H13NO3S B1454230 N-(3-hydroxyphenyl)propane-2-sulfonamide CAS No. 1179957-93-7

N-(3-hydroxyphenyl)propane-2-sulfonamide

Cat. No. B1454230
M. Wt: 215.27 g/mol
InChI Key: RMIFKVFWUVWZQE-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)propane-2-sulfonamide is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N-(3-hydroxyphenyl)propane-2-sulfonamide is 1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 . This indicates that the molecule consists of a propane-2-sulfonamide group attached to a 3-hydroxyphenyl group.


Physical And Chemical Properties Analysis

N-(3-hydroxyphenyl)propane-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 215.27 .

Scientific Research Applications

1. Biocatalysis in Drug Metabolism

N-(3-hydroxyphenyl)propane-2-sulfonamide has been explored in the field of biocatalysis for drug metabolism. Zmijewski et al. (2006) studied its application in preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, revealing that microbial-based biocatalytic systems can produce significant amounts of mammalian metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).

2. GABAB Receptor Antagonism

Research by Hughes and Prager (1997) highlighted the synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including derivatives of N-(3-hydroxyphenyl)propane-2-sulfonamide. These compounds were identified as specific antagonists of GABA at the GABAB receptor, indicating their potential in neurological research and therapy (Hughes & Prager, 1997).

3. Antimicrobial and Antifungal Activities

A study by Fadda et al. (2016) described the synthesis of novel functionalized N-sulfonates, including N-(3-hydroxyphenyl)propane-2-sulfonamide derivatives. These compounds demonstrated antimicrobial and antifungal activities, highlighting their potential in medical applications (Fadda et al., 2016).

4. Organic Synthesis and Chemical Reactions

The compound's role in organic synthesis was explored by Han (2010), where N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, including N-(3-hydroxyphenyl)propane-2-sulfonamide, were synthesized. This research contributes to the understanding of organic chemical reactions and synthesis processes (Han, 2010).

5. Bioremediation of Environmental Pollutants

Chhaya and Gupte (2013) investigated the possible role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to N-(3-hydroxyphenyl)propane-2-sulfonamide. This study provides insights into the biodegradation of phenolic environmental pollutants (Chhaya & Gupte, 2013).

6. Antitumor Properties

Owa et al. (2002) conducted a study on the antitumor properties of sulfonamide-focused libraries, including N-(3-hydroxyphenyl)propane-2-sulfonamide derivatives. They found that these compounds were effective cell cycle inhibitors with potential in cancer treatment (Owa et al., 2002).

7. Fuel Cell Applications

Research by Bae, Miyatake, and Watanabe (2009) on sulfonated block copolymers containing fluorenyl groups, including derivatives of N-(3-hydroxyphenyl)propane-2-sulfonamide, revealed their potential in fuel cell applications. The study focused on the synthesis and properties of these polymers, indicating their relevance in energy research (Bae, Miyatake, & Watanabe, 2009).

Safety And Hazards

The safety information for N-(3-hydroxyphenyl)propane-2-sulfonamide includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(3-hydroxyphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIFKVFWUVWZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)propane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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